N,N-diethylthiophene-2-carboxamide
Description
Crystallographic Characterization and Bond Geometry Analysis
Crystallographic analysis of thiophene carboxamide derivatives has provided valuable insights into the preferred solid-state conformations and intermolecular interactions that govern their packing arrangements. Related thiophene-2-carboxamide compounds have been subjected to X-ray diffraction studies, revealing characteristic bond lengths and angles that can be extrapolated to understand the structural features of this compound. The crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a structurally related compound, crystallizes in the space group P1c1 with cell parameters a = 4.9916 Å, b = 10.8497 Å, c = 10.0075 Å, and β = 98.411°. This crystallographic data provides a framework for understanding the typical bond geometries and packing arrangements expected for thiophene-2-carboxamide derivatives.
Density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) level have been successfully applied to optimize the geometry of thiophene-2-carboxamide derivatives, showing excellent agreement between experimental and theoretical geometrical parameters. These computational studies reveal that the C-S bond length in the thiophene ring typically ranges from 1.72-1.74 Å, while the C-C bonds within the ring span 1.34-1.42 Å, reflecting the aromatic character of the thiophene system. The carboxamide C=O bond length is typically around 1.24 Å, consistent with partial double-bond character due to resonance between the carbonyl carbon and the nitrogen lone pair.
| Bond Type | Typical Length (Å) | Angle (degrees) |
|---|---|---|
| C-S (thiophene) | 1.72-1.74 | - |
| C-C (thiophene) | 1.34-1.42 | - |
| C=O (amide) | 1.24-1.26 | - |
| C-N (amide) | 1.32-1.34 | - |
| N-C (ethyl) | 1.45-1.47 | - |
| S-C-C | - | 92-94 |
| C-C-C (thiophene) | - | 108-112 |
| O=C-N | - | 120-122 |
The intermolecular hydrogen bonding patterns observed in thiophene carboxamide crystals significantly influence their solid-state properties. In related structures, N-H···O hydrogen bonds form characteristic chains or rings, with typical donor-acceptor distances ranging from 2.8-3.2 Å. The presence of N,N-diethyl substitution in the target compound eliminates the possibility of N-H···O hydrogen bonding, suggesting that crystal packing will be dominated by weaker van der Waals interactions and potential C-H···O contacts.
Comparative Conformational Studies of Thiophene Carboxamide Derivatives
Conformational analysis of thiophene-2-carboxamide derivatives reveals the critical importance of the relative orientation between the thiophene ring and the carboxamide group. DFT and Møller-Plesset (MP2) calculations have demonstrated that the s-cis conformer of thiophene-2-carboxamide is more stable than its s-trans isomer by 0.83 kcal mol⁻¹. This energy difference becomes even more pronounced in substituted derivatives, with 3-ethynyl-thiophene-2-carboxamide showing a 5.32 kcal mol⁻¹ stabilization for the s-cis conformer due to intramolecular hydrogen bonding interactions.
The conformational preferences of this compound are expected to be influenced by steric interactions between the ethyl substituents and the thiophene ring. Natural bond orbital (NBO) analysis provides insight into the electronic factors governing these conformational preferences, revealing the extent of conjugation between the thiophene π-system and the carboxamide functionality. The presence of the sulfur heteroatom introduces additional orbital interactions that can stabilize or destabilize specific conformations compared to analogous furan or pyrrole derivatives.
Comparative studies with pyridine, furan, and thiophene dicarboxamides have revealed that the heteroatom identity significantly influences hydrogen bonding patterns and crystal packing arrangements. In thiophene dicarboxamides (TDC), the CO groups preferentially orient toward the sulfur heteroatom side, adopting syn-CO and syn-NH₂ configurations. This contrasts with pyridine dicarboxamides (PDC), which exhibit C=O anti NH₂ orientations, and furan dicarboxamides (FDC), which show more complex conformational behavior depending on crystallization conditions.
The rotational barrier around the C-N bond in carboxamides is typically 15-20 kcal mol⁻¹, making room temperature rotation restricted on the NMR timescale. For this compound, this restricted rotation can lead to distinct NMR signals for the two ethyl groups if they occupy different chemical environments relative to the thiophene ring. Temperature-dependent NMR studies could provide valuable information about the dynamic behavior and conformational exchange processes in solution.
Spectroscopic Fingerprinting (FT-IR, Raman, NMR)
Spectroscopic characterization of this compound provides distinctive fingerprints that enable its identification and differentiation from related compounds. Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands that reflect the compound's functional groups and their electronic environments. The carbonyl stretching frequency of the carboxamide group typically appears in the range 1650-1680 cm⁻¹, with the exact position influenced by electronic effects from the thiophene ring and the degree of conjugation between the aromatic system and the amide functionality.
The absence of N-H stretching vibrations in the IR spectrum of this compound, which would typically appear around 3300-3500 cm⁻¹ for primary or secondary amides, confirms the tertiary nature of the amide group. Instead, the spectrum is dominated by C-H stretching vibrations from the ethyl substituents and thiophene ring, appearing in the 2800-3100 cm⁻¹ region. The thiophene ring exhibits characteristic C=C stretching vibrations around 1500-1600 cm⁻¹ and C-S stretching around 1000-1100 cm⁻¹.
Raman spectroscopy provides complementary vibrational information, with particular sensitivity to the symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric breathing mode of the thiophene ring typically appears as a strong Raman band around 1400-1450 cm⁻¹, while the C-S stretching vibrations are enhanced in the Raman spectrum compared to IR. The polarization characteristics of Raman bands provide additional structural information about the symmetry of vibrational modes.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| FT-IR | 1650-1680 cm⁻¹ | C=O stretch (amide) |
| FT-IR | 2800-3100 cm⁻¹ | C-H stretch (aliphatic, aromatic) |
| FT-IR | 1500-1600 cm⁻¹ | C=C stretch (thiophene) |
| FT-IR | 1000-1100 cm⁻¹ | C-S stretch |
| Raman | 1400-1450 cm⁻¹ | Thiophene ring breathing |
| ¹H NMR | 7.0-7.8 ppm | Thiophene aromatic protons |
| ¹H NMR | 3.2-3.6 ppm | N-CH₂ (ethyl) |
| ¹H NMR | 1.1-1.3 ppm | CH₃ (ethyl) |
| ¹³C NMR | 160-170 ppm | C=O (carbonyl) |
| ¹³C NMR | 125-140 ppm | Thiophene carbons |
Nuclear magnetic resonance (NMR) spectroscopy provides the most detailed structural information for this compound. ¹H NMR analysis reveals distinct chemical shifts for the thiophene ring protons, typically appearing in the aromatic region between 7.0-7.8 ppm. The specific chemical shifts depend on the substitution pattern and electronic effects of the carboxamide group. For thiophene-2-carboxamide derivatives, the proton at the 3-position typically appears as a doublet around 7.6 ppm, while the 4-position proton appears around 7.1 ppm, and the 5-position proton around 7.5 ppm.
The N,N-diethyl substituents generate characteristic multipicity patterns in the ¹H NMR spectrum. The N-CH₂ protons typically appear as a quartet around 3.2-3.6 ppm due to coupling with the adjacent methyl groups, while the CH₃ protons appear as a triplet around 1.1-1.3 ppm. The restricted rotation around the C-N bond may lead to coalescence phenomena or distinct signals for the two ethyl groups, depending on the temperature and timescale of the measurement.
¹³C NMR spectroscopy provides valuable information about the carbon framework and electronic environment. The carbonyl carbon typically resonates around 160-170 ppm, while the thiophene ring carbons appear in the aromatic region between 125-140 ppm. The specific chemical shifts reflect the electronic influence of the sulfur heteroatom and the carboxamide substituent. The ethyl carbons appear in the aliphatic region, with N-CH₂ carbons around 40-45 ppm and CH₃ carbons around 12-15 ppm.
Properties
CAS No. |
14313-93-0 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27g/mol |
IUPAC Name |
N,N-diethylthiophene-2-carboxamide |
InChI |
InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-6-5-7-12-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
WCCLKHNWHBFKDF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=CS1 |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N,N-diethylthiophene-2-carboxamide has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it may disrupt microbial cell walls or inhibit essential enzymes for bacterial survival. In vitro evaluations have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Research has highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives have been tested against several cancer cell lines, exhibiting selective cytotoxicity. A notable study showed that compounds derived from this class exhibited lower IC50 values compared to standard chemotherapeutic agents, indicating their potential as effective anticancer drugs.
Materials Science
Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in organic semiconductors. Its thiophene ring structure contributes to electronic conductivity, which is crucial for developing advanced materials used in electronics.
Corrosion Inhibitors
this compound has been investigated for its efficacy as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces enhances the longevity and durability of materials exposed to corrosive environments.
Biological Studies
Biochemical Assays
In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its specific binding affinity to certain enzymes allows researchers to explore metabolic processes and identify potential therapeutic targets.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Compound | Activity Type | Target Organism/Cell Line | IC50 (μM) |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | 15.0 |
| This compound | Anticancer | T47D Breast Cancer Cells | 4.6 |
| This compound | Antimicrobial | Escherichia coli | 20.0 |
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial properties of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, highlighting the compound's potential as a basis for developing new antibiotics.
Case Study 2: Anticancer Evaluation
In another investigation, a series of derivatives were synthesized and screened for their antiproliferative effects on various cancer cell lines. The findings revealed that certain modifications in the chemical structure led to enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrothiophene Carboxamides
Nitrothiophene carboxamides, such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 1) and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 2), share a thiophene-carboxamide backbone but incorporate nitro groups and thiazole-based substituents. Key differences include:
- Molecular Weight and Purity : Compound 1 (C₁₆H₁₀F₃N₃O₄S₂, MW 429.4) has 42% purity, while Compound 2 (C₁₄H₇F₂N₃O₃S₂, MW 375.4) achieves 99.05% purity .
- Biological Activity : These nitro derivatives exhibit narrow-spectrum antibacterial activity, targeting Gram-positive pathogens, unlike N,N-diethylthiophene-2-carboxamide, which lacks reported antimicrobial efficacy .
Aryl-Substituted Thiophene Carboxamides
Compounds like N-(2-nitrophenyl)thiophene-2-carboxamide () and N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide () feature aromatic or heteroaromatic substituents on the amide nitrogen:
- Structural Flexibility : The dihedral angles between the thiophene and aryl rings (e.g., 8.5–13.5° in N-(2-nitrophenyl) derivatives) influence conformational stability and intermolecular interactions .
- Synthetic Routes : These are typically synthesized via acyl chloride coupling with amines, contrasting with this compound’s metalation-dependent methods .
Bis-Carboxamides and Dimeric Derivatives
Symmetrical bis-carboxamides, such as N,N’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-carboxamide] (), demonstrate enhanced molecular complexity:
- Synthetic Challenges: Requires precise stoichiometry in diacid chloride-amine coupling, differing from the straightforward mono-functionalization of this compound .
Fused-Ring and Polycyclic Analogues
Compounds like N-ethyl-N-(5-hydroxy-2-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide () and N,N-diethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () incorporate fused cycloalkane-thiophene systems:
- Physicochemical Properties: Increased molecular weight (e.g., C₁₇H₁₉NO₂S, MW 301.4) and lipophilicity enhance membrane permeability, relevant to drug design .
- Functionalization Complexity : Requires multi-step annulation, unlike the single-step modifications feasible with this compound .
Preparation Methods
Photoredox-Catalyzed Dealkylation/Acylation
A cutting-edge method employs organic photoredox catalysis to synthesize this compound. The procedure, detailed in recent literature, involves:
-
Reagents : Thiophene-2-carboxylic acid derivative, benzoyl chloride, Cz-NI-Ph photocatalyst, K₃PO₄ base.
-
Conditions : Reactions proceed under nitrogen atmosphere with white LED illumination at 25°C for 6 hours.
-
Mechanism : The photocatalyst facilitates single-electron transfer (SET), enabling efficient dealkylation and subsequent acylation.
This method minimizes side reactions and offers excellent regioselectivity, making it ideal for research-scale synthesis.
Acid Chloride-Mediated Amidation
A conventional approach involves converting thiophene-2-carboxylic acid to its acid chloride, followed by reaction with diethylamine:
Step 1: Acid Chloride Formation
-
Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) at reflux (70–80°C) for 4 hours.
-
Excess SOCl₂ is removed under reduced pressure to yield thiophene-2-carbonyl chloride.
Step 2: Amide Coupling
-
The acid chloride is treated with diethylamine in dichloromethane (DCM) at 0–5°C.
-
Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.
-
Yield : 72–78% after aqueous workup and solvent evaporation.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency:
Quality Control Measures
-
In-Process Analytics : HPLC tracks reaction progress (targeting <2% unreacted acid chloride).
-
Purification : Short-path distillation under high vacuum (0.1–0.5 mmHg) removes residual amines and solvents.
Comparative Analysis of Methodologies
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.42 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 3.45 (q, 4H, NCH₂), 1.25 (t, 6H, CH₃).
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Q. What are the optimal synthetic routes for preparing N,N-diethylthiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling thiophene-2-carbonyl chloride with diethylamine. A reflux setup in acetonitrile (60–80°C, 1–2 hours) under anhydrous conditions ensures high yields (~75–85%) . For purification, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended. Critical parameters include stoichiometric control of diethylamine to avoid side products and inert gas (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use multi-modal characterization:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm, diethyl groups at δ 1.1–3.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.3) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 56.40%, H: 6.16%, N: 6.58%, S: 15.04%) .
Q. What functional group reactivity is critical for modifying this compound?
- Methodological Answer : The carboxamide group enables nucleophilic substitution (e.g., hydrolysis to carboxylic acid under acidic/basic conditions) . The thiophene ring undergoes electrophilic substitution (e.g., bromination at the 5-position using Br₂/FeBr₃) . Diethylamine can participate in alkylation or coordination chemistry with metal catalysts (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. How do electronic effects of the thiophene ring influence the compound’s reactivity in catalysis or biological systems?
- Methodological Answer : Computational studies (DFT) reveal the electron-rich thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450). Substituents at the 5-position alter electron density, affecting binding affinity. For example, nitro groups (-NO₂) increase electrophilicity, while methoxy (-OCH₃) groups enhance solubility and H-bonding .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR stretches)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers of the diethyl group) causing splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., thiophene vs. diethyl protons) .
- X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., dihedral angles between thiophene and carboxamide groups) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or AutoDock Vina :
- LogP : Predicted ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- Metabolic Sites : CYP3A4-mediated oxidation of the thiophene ring (validate with in vitro microsomal assays) .
- Toxicity : QSAR models flag potential hepatotoxicity from thiophene bioactivation to reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
